Here are some specific examples of how Boc-D-isoleucine is used in scientific research:
Boc-D-isoleucine is a derivative of the amino acid D-isoleucine, featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is recognized for its role in peptide synthesis and as a building block in various pharmaceutical applications. The molecular formula of Boc-D-isoleucine is , and it has a molecular weight of approximately 229.29 g/mol. The presence of the Boc group enhances the stability and solubility of D-isoleucine, making it suitable for various
Boc-D-isoleucine, like its parent compound D-isoleucine, exhibits biological activity that includes:
The synthesis of Boc-D-isoleucine typically involves:
Boc-D-isoleucine finds applications in various fields:
Studies on Boc-D-isoleucine often focus on its interactions with various biological systems:
Boc-D-isoleucine shares structural similarities with several other amino acids and their derivatives. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Isoleucine | C6H13NO2 | Natural amino acid; essential for protein synthesis |
D-Allo-Isoleucine | C6H13NO2 | Epimer of D-Isoleucine; differs at one stereocenter |
Boc-L-Isoleucine | C11H21NO4 | L-enantiomer; used similarly in peptide synthesis |
N-Boc-Valine | C11H21NO4 | Valine derivative; utilized in similar synthetic routes |
Boc-D-isoleucine is unique due to its specific stereochemistry, which influences its biological activity and utility in peptide synthesis compared to other isomers and derivatives . Its protective group enhances stability during reactions, making it a valuable tool in organic chemistry.